1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone typically involves multi-step organic reactions. One common approach is the nitration of 1,2-benzisothiazol-3-ylamine followed by subsequent reactions to introduce the phenyl and ethanone groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone may be employed in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which 1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone exerts its effects involves interactions with specific molecular targets. The nitro group and the benzisothiazol-3-yl moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
1,2-Benzisothiazol-3-ylamine
6-Nitro-1,2-benzisothiazol-3-ylamine
1,1-Dioxido-1,2-benzisothiazol-3-ylamine
Uniqueness: 1-{3-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
1-[3-[(6-nitro-1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c1-9(19)10-3-2-4-11(7-10)16-15-13-6-5-12(18(20)21)8-14(13)24(22,23)17-15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFBZXLJDAQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.